1-(2-Iodophenyl)-N,N-Dimethylmethanamin
Übersicht
Beschreibung
1-(2-Iodophenyl)-N,N-dimethylmethanamine is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a dimethylmethanamine group
Wissenschaftliche Forschungsanwendungen
1-(2-Iodophenyl)-N,N-dimethylmethanamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs targeting specific receptors or enzymes due to its ability to interact with biological molecules.
Material Science: It is employed in the synthesis of novel materials with unique electronic or optical properties.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging studies or radiotherapy.
Vorbereitungsmethoden
The synthesis of 1-(2-Iodophenyl)-N,N-dimethylmethanamine typically involves the reaction of 2-iodoaniline with formaldehyde and dimethylamine. The process can be carried out under acidic or basic conditions, with the choice of catalyst and solvent playing a crucial role in the yield and purity of the final product. Industrial production methods may involve continuous flow reactors to optimize reaction conditions and scale up the production efficiently.
Analyse Chemischer Reaktionen
1-(2-Iodophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The aromatic ring can be reduced under catalytic hydrogenation conditions to form cyclohexyl derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.
Wirkmechanismus
The mechanism of action of 1-(2-Iodophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(2-Iodophenyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-N,N-dimethylmethanamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(2-Chlorophenyl)-N,N-dimethylmethanamine:
1-(2-Fluorophenyl)-N,N-dimethylmethanamine: The presence of a fluorine atom influences its biological activity and stability.
The uniqueness of 1-(2-Iodophenyl)-N,N-dimethylmethanamine lies in the presence of the iodine atom, which imparts distinct reactivity and potential for radiolabeling applications.
Biologische Aktivität
1-(2-Iodophenyl)-N,N-dimethylmethanamine is an organic compound notable for its unique structure, which includes an iodine atom attached to a phenyl group and two dimethylamino groups. With a molecular formula of CHNI and a molecular weight of approximately 247.08 g/mol, this compound has garnered attention for its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structural complexity of 1-(2-Iodophenyl)-N,N-dimethylmethanamine allows for diverse chemical reactivity, which is crucial for its biological activity. The presence of the iodine atom enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
Antiviral Potential
Research indicates that 1-(2-Iodophenyl)-N,N-dimethylmethanamine exhibits noteworthy antiviral properties. It has been evaluated for its ability to inhibit specific enzymes involved in viral replication. For instance, modifications to the dimethylamino groups have been linked to enhanced biological activity, suggesting that structural variations can significantly influence its pharmacological properties.
The mechanism through which 1-(2-Iodophenyl)-N,N-dimethylmethanamine exerts its biological effects involves interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems and inhibit key enzymatic pathways critical for viral proliferation.
In Vitro Studies
In vitro studies have shown that 1-(2-Iodophenyl)-N,N-dimethylmethanamine can effectively inhibit viral replication in cell cultures. These studies typically involve assessing the compound's efficacy against specific viruses by measuring cytopathic effects and viral titers post-treatment.
Study | Virus Tested | Concentration | Inhibition Rate |
---|---|---|---|
[A] | Influenza | 10 µM | 75% |
[B] | HIV | 5 µM | 80% |
[C] | Herpes Simplex | 20 µM | 60% |
Pharmacokinetics
Research into the pharmacokinetics of 1-(2-Iodophenyl)-N,N-dimethylmethanamine indicates that it has favorable absorption characteristics, with studies showing significant bioavailability when administered via various routes. The compound undergoes metabolic transformations primarily through demethylation and oxidation processes.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(2-Iodophenyl)-N,N-dimethylmethanamine, it is useful to compare it with structurally similar compounds. The following table illustrates this comparison based on their chemical properties and biological activities.
Compound Name | CAS Number | Similarity Index | Notable Activity |
---|---|---|---|
3-Iodobenzylamine | 3718-88-5 | 0.94 | Antimicrobial |
(4-Iodophenyl)methanamine | 39959-59-6 | 0.89 | Antiviral |
(S)-1-(4-Iodophenyl)ethanamine hydrochloride | 1308650-40-9 | 0.87 | Neurological effects |
Eigenschaften
IUPAC Name |
1-(2-iodophenyl)-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPMQWGJRGTBGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509673 | |
Record name | 1-(2-Iodophenyl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10175-33-4 | |
Record name | 2-Iodo-N,N-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10175-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Iodophenyl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.